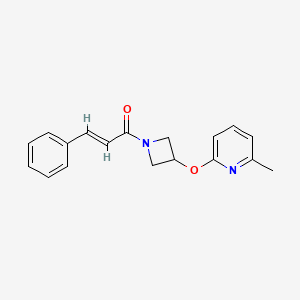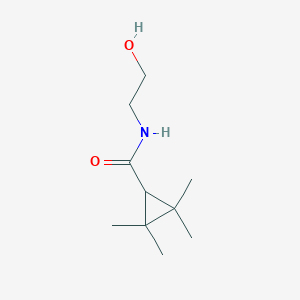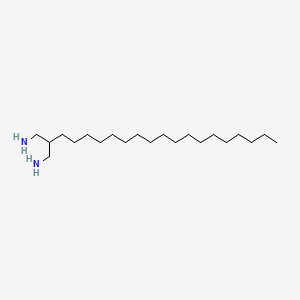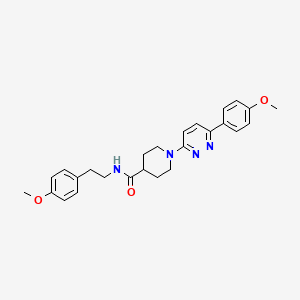![molecular formula C13H27NO6Si B14128444 (Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD30063121” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in research and industrial applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD30063121” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under specific conditions, including temperature, pressure, and the presence of catalysts. These conditions are optimized to achieve the highest yield and purity of the compound.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of “MFCD30063121” is scaled up to meet the demand. The process involves:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over reaction parameters.
Continuous Monitoring: The process is continuously monitored to ensure consistency and quality.
Automated Systems: Automated systems are used to control the addition of reagents, temperature, and other critical parameters.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD30063121” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The reactions involving “MFCD30063121” typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.
Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate certain reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
“MFCD30063121” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development and medical treatments.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of “MFCD30063121” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathway Modulation: The compound influences various biochemical pathways, leading to changes in cellular functions.
Molecular Interactions: It forms specific molecular interactions that result in its observed effects.
Vergleich Mit ähnlichen Verbindungen
“MFCD30063121” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Similar in structure but differs in reactivity and applications.
Compound B: Shares some functional groups but has different biological activity.
Compound C: Used in similar industrial processes but has distinct chemical properties.
The uniqueness of “MFCD30063121” lies in its specific molecular structure, reactivity, and wide range of applications in various scientific fields.
Eigenschaften
Molekularformel |
C13H27NO6Si |
|---|---|
Molekulargewicht |
321.44 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C13H27NO6Si/c1-4-18-21(19-5-2,20-6-3)9-7-8-14-13(15)17-11-12-10-16-12/h12H,4-11H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
YNTCEMPAYDBVPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)OCC1CO1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)
